Mass Spectrometric Resolution: +6 Da Shift Enables Baseline-Separated MRM Quantification Versus Unlabeled Cabazitaxel
In the validated LC-MS/MS method for cabazitaxel quantification in human plasma, the deuterated internal standard yields a precursor-to-product ion transition of m/z 842→561, precisely 6 mass units higher than the analyte transition m/z 836→555 [1]. This 0.71% mass difference (6 Da / 841.97 Da) ensures complete chromatographic co-elution with the analyte—both species elute at 3.0 min under the described gradient—while providing total MRM channel separation [1]. The method achieves a lower limit of quantitation (LLOQ) of 1.00 ng/mL for cabazitaxel, with within-run and between-run precisions of ≤8.75% and accuracy between 88.5–94.1% at the LLOQ [1].
| Evidence Dimension | Precursor-to-product ion MRM transition (mass-to-charge ratio) |
|---|---|
| Target Compound Data | m/z 842→561 (deuterated cabazitaxel internal standard) |
| Comparator Or Baseline | Cabazitaxel (unlabeled): m/z 836→555 |
| Quantified Difference | Δm/z = +6 Da for the precursor ion; Δm/z = +6 Da for the product ion |
| Conditions | LC-MS/MS on a reversed-phase C₁₈ column, gradient elution with acetonitrile, triple-quadrupole mass spectrometer, human lithium heparinized plasma matrix |
Why This Matters
This unambiguous mass separation allows simultaneous quantitation of analyte and internal standard without mutual interference, a prerequisite for regulatory-compliant bioanalytical method validation under FDA and EMA guidelines.
- [1] de Bruijn, P., et al. (2012). Quantification of cabazitaxel in human plasma by LC/triple-quadrupole MS. J Pharm Biomed Anal, 59, 117-122. View Source
